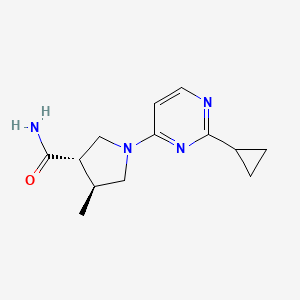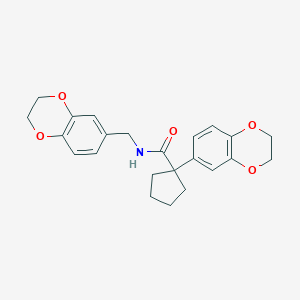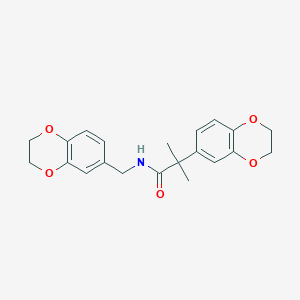![molecular formula C16H14N2O3 B7055316 2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile](/img/structure/B7055316.png)
2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a furan ring, and a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile typically involves multiple steps, starting with the preparation of the furan and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to couple a boronic acid derivative of furan with a halogenated benzonitrile under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable protocols. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of advanced materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The azetidine ring is known to enhance the binding affinity of the compound to its targets, leading to increased biological activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial properties and structural similarity to 2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile.
Azetidine derivatives: Exhibit unique reactivity due to the ring strain and are used in various synthetic applications.
Uniqueness
This compound stands out due to its combination of an azetidine ring and a furan ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-10-12-4-1-2-5-14(12)20-11-13-6-7-15(21-13)16(19)18-8-3-9-18/h1-2,4-7H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRTUCJWOIITNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one](/img/structure/B7055234.png)
![N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7055257.png)
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7055262.png)
![2-(Benzimidazol-1-yl)-1-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B7055271.png)

![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]acetamide](/img/structure/B7055279.png)
![4-bromo-N-(1,4-dioxaspiro[4.5]decan-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7055284.png)
![(3aR,7aS)-5-(2-cyclopropylpyrimidin-4-yl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7055289.png)



![5-[3-Hydroxy-3-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide](/img/structure/B7055311.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B7055322.png)
![4-chloro-2-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]benzonitrile](/img/structure/B7055326.png)
